Epibatidine

Vue d'ensemble

Description

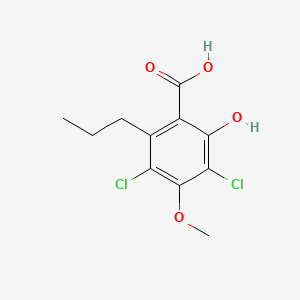

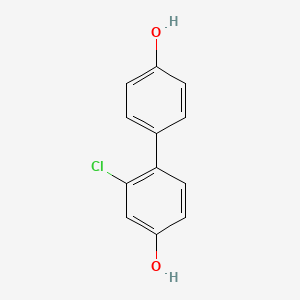

Epibatidine is a chlorinated alkaloid secreted by the Ecuadoran frog Epipedobates anthonyi and poison dart frogs from the Ameerega genus . It was discovered by John W. Daly in 1974 . Its structure is characterized by a 2-chloropyridine moiety connected to a 7-azabicyclo [2.2.1]heptane in exo position .

Synthesis Analysis

The cis-dihydrocatechol, derived from enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4, was converted into (−)-epibatidine in eleven steps with complete stereocontrol . An asymmetric synthesis to the dendrobatid alkaloid (−)-epibatidine has been described, featuring chiral resolution of both optically pure 7-azabicyclo [2.2.1]heptanecarboxylic acid, and subsequent transformations to (−)-epibatidine .

Molecular Structure Analysis

Epibatidine is a small molecule with a chemical formula of C11H13ClN2 . It has a molar mass of 208.69 g/mol . The structure is characterized by a 2-chloropyridine moiety connected to a 7-azabicyclo [2.2.1]heptane in exo position .

Chemical Reactions Analysis

Epibatidine has two mechanisms of action: it can bind to either nicotinic acetylcholine receptors (nAChR) or muscarinic acetylcholine receptors (mAChR) . The paralytic property of epibatidine takes place after its binding to muscle-type nicotinic receptors .

Physical And Chemical Properties Analysis

Epibatidine is a hygroscopic oily substance which is a base . It has a low affinity and lack of binding to plasma proteins, indicating their availability for metabolism .

Applications De Recherche Scientifique

Analgesic Research

Epibatidine has been studied for its analgesic properties . It binds to nAChRs, which play a role in modulating pain. Although its therapeutic use is limited due to high toxicity, research into epibatidine has led to the development of synthetic analogs with improved safety profiles .

Neuropharmacology

In neuroscience, epibatidine’s interaction with nAChRs has been useful in understanding the mechanisms of neurotransmission . It helps in identifying the role of these receptors in cognitive functions and potential treatments for neurodegenerative diseases .

Drug Development

The structure-activity relationship studies of epibatidine have contributed to the development of new pharmacological compounds . Researchers modify the epibatidine structure to create analogs with better pharmacological activity and lower toxicity .

Smoking Cessation Aids

Epibatidine has been instrumental in developing treatments for nicotine addiction. Its ability to bind to nAChRs has led to the creation of compounds that can reduce the craving for nicotine, aiding in smoking cessation .

Biological Defense Mechanisms

Epibatidine is originally derived from the skin of poison frogs. Studying this compound has provided insights into the evolutionary biology of these amphibians and their defense mechanisms against predators .

Pain Management

Research on epibatidine has influenced the understanding of the pathophysiology of pain . It has led to the exploration of nAChR agonists as novel analgesics for treating various types of pain conditions .

Chemical Biology

In chemical biology, epibatidine serves as a tool to study the binding dynamics and functional architecture of nAChRs. It helps in elucidating the receptor’s role in cellular signaling pathways .

Toxicology

The high toxicity of epibatidine has made it a subject of study in toxicology . Research aims to understand its toxic effects on biological systems and how to mitigate them in the development of safer drugs .

Mécanisme D'action

Target of Action

Epibatidine primarily targets nicotinic acetylcholine receptors (nAChRs) , specifically the neuronal subtypes such as α4β2 and α7 . These receptors are crucial for neurotransmission in the central and peripheral nervous systems, playing roles in cognitive function, pain perception, and muscle contraction.

Mode of Action

Epibatidine acts as an agonist at nAChRs . By binding to these receptors, it mimics the action of acetylcholine, leading to the opening of ion channels and subsequent influx of cations like sodium (Na+) and calcium (Ca2+). This depolarizes the neuron, triggering an action potential and neurotransmitter release .

Biochemical Pathways

The activation of nAChRs by epibatidine affects several biochemical pathways:

- Pain Pathways : Epibatidine’s potent analgesic effects are due to its action on nAChRs in the pain pathways, reducing the perception of pain .

- Neurotransmitter Release : The influx of Ca2+ can lead to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, influencing mood, arousal, and other functions .

Pharmacokinetics

Epibatidine’s pharmacokinetics involve:

These properties contribute to its high bioavailability and potent effects, but also to its toxicity.

Result of Action

At the molecular level, epibatidine’s binding to nAChRs results in:

- Analgesia : Significant pain relief due to modulation of pain pathways .

- Toxicity : High doses can lead to overstimulation of nAChRs, causing muscle paralysis and respiratory failure .

Action Environment

Environmental factors influencing epibatidine’s action include:

- Diet : The presence of certain dietary components can influence its absorption and metabolism .

- Co-administered Drugs : Interactions with other drugs can alter its pharmacokinetics and dynamics .

Epibatidine’s potent effects and narrow therapeutic index limit its therapeutic use, but it remains a valuable tool in neuropharmacological research.

Safety and Hazards

Propriétés

IUPAC Name |

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRAJRHRHZCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861409 | |

| Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

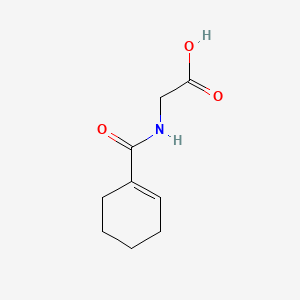

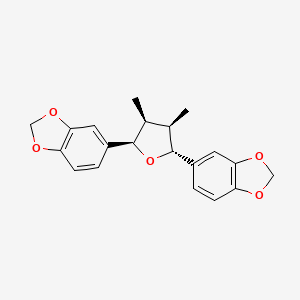

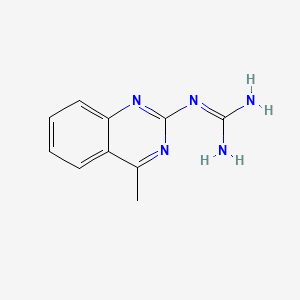

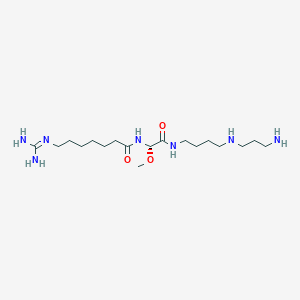

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Diazabicyclo[3.3.1]nonane](/img/structure/B1211506.png)